cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Description
Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone (CAS: 2098016-74-9) is a heterocyclic compound featuring a cyclopropane ring, a 1,2,3-triazole moiety substituted with a hydroxymethyl group, and an azetidine (four-membered nitrogen-containing ring). The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for regioselective triazole formation . Its structure combines rigidity (from the cyclopropane and azetidine) with polar functionality (hydroxymethyl group), making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVKNPEVDMPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.24 g/mol. The compound features a cyclopropyl group, a triazole moiety, and an azetidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| Molecular Weight | 222.24 g/mol |
| Purity | Typically 95% |
Antimicrobial Properties
Triazoles are well-documented for their antimicrobial properties. This compound has been evaluated for its activity against various bacterial and fungal strains. Studies indicate that compounds with triazole rings exhibit potent antifungal activity against Candida species and other pathogens.
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies
A study published in 2023 assessed the antiproliferative effects of various triazole derivatives against cancer cell lines. This compound was included in the screening process:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopropyl(3-(4-(hydroxymethyl)-triazole) | MCF-7 | 15 ± 2 |
| A549 | 20 ± 3 |
These results suggest that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutics.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis through caspase activation.
- Antimicrobial Action : The triazole ring enhances binding affinity to microbial enzymes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives, including those containing the cyclopropyl group, exhibit significant antimicrobial properties. For instance, compounds with a triazole moiety have been shown to inhibit the growth of various bacteria and fungi. A study highlighted the synthesis of 1,2,3-triazole derivatives that demonstrated potent activity against resistant strains of bacteria, suggesting that cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone could serve as a lead compound for developing new antibiotics .
| Compound | Activity | Reference |
|---|---|---|
| Cyclopropyl Triazole Derivative | Antibacterial (EC50 = 95 nM) | |
| Cyclopropyl Triazole | Antifungal (various strains) |
Cancer Treatment
The compound has also been investigated for its potential as an anticancer agent. Triazoles are known to interact with biological targets involved in cancer cell proliferation. Notably, derivatives have been developed that inhibit specific pathways associated with tumor growth. For example, a recent patent describes compounds derived from cyclopropyl triazoles as VHL inhibitors for treating anemia and cancer .
Agricultural Applications
Pesticide Development
The unique structure of this compound positions it as a candidate for pesticide formulation. Triazole compounds have been utilized in agriculture as fungicides due to their ability to disrupt fungal cell membranes. Research suggests that incorporating cyclopropyl groups enhances the efficacy of these agents against a broader spectrum of plant pathogens .
| Application | Efficacy | Reference |
|---|---|---|
| Fungicide | Effective against fungal pathogens | |
| Insecticide | Potential activity against pests |
Material Science
Polymer Chemistry
In material science, the incorporation of cyclopropyl triazoles into polymer matrices has shown promise in enhancing material properties. The rigidity and unique bonding characteristics of cyclopropyl groups can improve thermal stability and mechanical strength in polymer composites. Studies have reported on the synthesis of polymers containing triazole units that exhibit improved resistance to degradation under various environmental conditions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dictated by its distinct functional groups:
Hydroxymethyl Group (-CH2OH)
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions to form esters. For example, treatment with acetyl chloride in methanol at 65°C yields acetate derivatives .
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Oxidation : Susceptible to oxidation by agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, converting the hydroxymethyl group to a carbonyl .
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Etherification : Forms ethers via Mitsunobu reactions (e.g., with diethyl azodicarboxylate and triphenylphosphine) when reacted with alcohols .
Azetidine Ring
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Nucleophilic Substitution : The azetidine nitrogen can undergo alkylation or acylation. For instance, coupling with carboxylic acids using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms amide derivatives .
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Ring-Opening Reactions : Under acidic conditions, the azetidine ring may undergo ring-opening to generate linear amines .
Triazole Ring Reactivity
The 1H-1,2,3-triazole core participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., copper or palladium) in catalytic reactions .
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Click Chemistry : The triazole’s stability makes it a product of azide-alkyne cycloaddition, though further functionalization is limited without disrupting the ring .
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Substitution at N1 : The triazole’s N1 position can undergo alkylation or arylation under basic conditions .
Cyclopropane Reactivity
The cyclopropyl group exhibits:
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Ring-Opening : Under strong acidic (e.g., H2SO4) or oxidative conditions, the cyclopropane ring opens to form linear alkenes or carbonyl compounds .
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Stability : Resists nucleophilic attack under mild conditions due to strain-induced electron delocalization .
Key Synthetic Reactions
Relevant reactions from literature:
Mechanistic Insights
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Esterification : Proceeds via nucleophilic acyl substitution, with the hydroxymethyl oxygen attacking the electrophilic carbonyl carbon of acetyl chloride .
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Azetidine Acylation : Utilizes HBTU to activate carboxylic acids, forming reactive O-acylisourea intermediates that react with the azetidine nitrogen .
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Triazole Stability : The aromatic triazole ring resists electrophilic substitution but participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazole-containing azetidine derivatives. Key analogues and their distinguishing features are outlined below:
Key Comparisons
Synthetic Accessibility: The CuAAC method () is common for triazole formation in the target compound and its analogues. However, derivatives like 9b and 12a require additional steps involving hydrazonoyl halides, which may limit scalability compared to the straightforward CuAAC route .
Structural Diversity :
- The cyclopropane group in the target compound introduces steric constraint, which may influence binding to rigid enzyme pockets. In contrast, the BODIPY-containing analogue () is tailored for photophysical applications, highlighting the versatility of triazole-azetidine scaffolds .
Research Findings and Structure-Activity Relationships (SAR)
- Triazole Position : 1,4-disubstituted triazoles (as in the target compound) are more metabolically stable than 1,5-disubstituted variants due to reduced susceptibility to oxidative degradation .
- Azetidine Ring : The four-membered ring’s conformational rigidity may improve target selectivity compared to larger N-heterocycles (e.g., piperidines) .
- Hydroxymethyl vs. Methyl : Substitution at the triazole’s 4-position with hydroxymethyl (target compound) instead of methyl () may enhance hydrogen-bonding interactions, critical for enzyme inhibition .
Preparation Methods
Preparation of 4-(Hydroxymethyl)-1H-1,2,3-triazole Intermediate
The 1,2,3-triazole ring is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction. The hydroxymethyl substituent at the 4-position is introduced by using propargyl alcohol or a similar alkyne bearing a hydroxymethyl group.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Azide formation | Organic azide precursor | Preparation of azide intermediate |
| CuAAC reaction | Cu(I) catalyst, propargyl alcohol | Cycloaddition to form 4-(hydroxymethyl)-1,2,3-triazole |
This step is well-documented for its high yield and mild conditions, typically performed in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.
Functionalization of Azetidine at 3-Position
The azetidine ring is functionalized at the 3-position with a triazolylmethyl substituent. This is achieved by alkylation or nucleophilic substitution reactions involving a suitable azetidine precursor.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Azetidine precursor | 3-halomethyl azetidine or protected azetidine | Starting material for substitution |
| Nucleophilic substitution | Triazolylmethyl nucleophile or electrophile | Introduction of triazolylmethyl group |
Protecting groups may be employed to control regioselectivity and avoid side reactions, especially on azetidine nitrogen.
Introduction of Cyclopropyl Methanone Group
The final key step involves acylation of the azetidin-1-yl nitrogen with cyclopropyl carbonyl chloride or an equivalent activated cyclopropyl methanone derivative.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Acylation | Cyclopropyl carbonyl chloride, base (e.g., triethylamine) | Formation of the amide bond at azetidine nitrogen |
This reaction is typically conducted in anhydrous organic solvents such as dichloromethane or ethyl acetate under inert atmosphere to prevent hydrolysis.
Representative Synthetic Route Summary
| Step | Intermediate | Key Reaction | Typical Conditions |
|---|---|---|---|
| 1 | 4-(Hydroxymethyl)-1H-1,2,3-triazole | CuAAC click reaction | Cu(I) catalyst, room temp, aqueous solvent |
| 2 | 3-(Triazolylmethyl)azetidine | Nucleophilic substitution on azetidine | Organic solvent, mild heating |
| 3 | Cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone | Acylation with cyclopropyl carbonyl chloride | Anhydrous solvent, base, inert atmosphere |
Detailed Research Findings and Considerations
- Regioselectivity and Yield: The CuAAC reaction ensures regioselective formation of 1,4-disubstituted triazoles, critical for the correct substitution pattern. Yields are generally high (>80%) for this step.
- Azetidine Functionalization: Azetidine derivatives require careful control of reaction conditions to avoid ring opening or over-alkylation. Use of protecting groups and mild bases is advised.
- Amide Bond Formation: The acylation step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride and to maximize yield.
- Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are used to purify intermediates and final product.
- Safety and Environmental: Use of copper catalysts and acid chlorides requires appropriate handling and disposal protocols.
Data Table: Typical Reagents and Conditions
| Step | Reagent | Solvent | Catalyst/Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| CuAAC | Propargyl alcohol, azide | Water/tert-butanol | CuSO4 + sodium ascorbate | 25–50°C | 2–12 h | 85–95 |
| Azetidine alkylation | 3-halomethyl azetidine | DMF or DCM | K2CO3 or NaH | 40–60°C | 6–24 h | 70–85 |
| Acylation | Cyclopropyl carbonyl chloride | DCM or EtOAc | Triethylamine | 0–25°C | 1–3 h | 75–90 |
Q & A
Q. What synthetic methodologies are recommended for preparing cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone?
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Step 1 : Preparation of an azide-functionalized azetidine intermediate.
- Step 2 : Reaction with a terminal alkyne (e.g., propargyl alcohol derivative) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the 1,4-disubstituted triazole ring .
- Step 3 : Post-functionalization (e.g., cyclopropane ketone coupling) via nucleophilic acyl substitution or cross-coupling reactions. Purity is verified using HPLC or LC-MS, with yields optimized by controlling reaction time, temperature, and catalyst loading .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- X-ray crystallography : Resolve 3D structure using SHELXL for refinement. For example, triazole ring geometry and azetidine puckering can be analyzed .
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole (1,4-substitution) and cyclopropane coupling. Key signals include the triazole proton (~7.5–8.5 ppm) and cyclopropyl methylene protons (1.0–2.0 ppm) .
- FT-IR : Peaks at ~2100 cm⁻¹ (alkyne C≡C stretch, if intermediates are present) and 1680–1720 cm⁻¹ (ketone C=O stretch) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C under inert atmosphere (argon) due to sensitivity of the hydroxymethyl group to oxidation.
- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for long-term stability. Avoid aqueous buffers with high pH (>8) to prevent triazole ring hydrolysis .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s reactivity?
- DFT studies : Optimize geometry (e.g., Gaussian09) to analyze electron density distribution, focusing on the triazole’s dipole moment and cyclopropane ring strain. Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The triazole’s nitrogen atoms often participate in hydrogen bonding, while the cyclopropane may enhance membrane permeability .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Disorder in the azetidine ring : Common due to puckering flexibility. Use SHELXL’s PART command to model disorder, applying restraints (e.g., SIMU, DELU) to maintain reasonable thermal parameters .
- Twinned crystals : Employ TWIN/BASF commands in SHELXL. For example, a dataset with a twin fraction >0.3 may require detwinning algorithms .
Q. How does the hydroxymethyl-triazole moiety influence biological activity?
- Hydrogen-bonding capacity : The hydroxymethyl group enhances solubility and forms hydrogen bonds with target proteins (e.g., kinases), as seen in analogues like 1-benzyl-1H-1,2,3-triazole-4-methanol .
- Metabolic stability : Methylation of the hydroxymethyl group (to –CH₂OCH₃) can reduce oxidative degradation, as demonstrated in related pyrazoline derivatives .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in the azetidine ring. For example, coalescence temperatures >300 K indicate slow ring-flipping .
- 2D NMR (HSQC, NOESY) : Assign ambiguous signals by correlating ¹H-¹³C couplings (HSQC) and spatial proximities (NOESY). The triazole’s C4 proton often shows NOEs with adjacent azetidine protons .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
